molecular formula C17H16N4O3S B12175873 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12175873
M. Wt: 356.4 g/mol
InChI Key: IRWKTQGDZZHMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core substituted at position 3 with a furan-2-yl group. The acetamide side chain is linked to a (2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene moiety, which introduces a saturated benzothiazole ring system.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N4O3S/c22-15(19-17-18-12-4-1-2-6-14(12)25-17)10-21-16(23)8-7-11(20-21)13-5-3-9-24-13/h3,5,7-9H,1-2,4,6,10H2,(H,18,19,22)

InChI Key

IRWKTQGDZZHMKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazine ring: This involves the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Construction of the benzothiazole ring: This can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the furan, pyridazine, and benzothiazole moieties under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone and benzothiazole groups in the compound are susceptible to oxidation under controlled conditions:

Key Reactions:

Reagent/ConditionsReaction OutcomeNotes
Hydrogen peroxide (H₂O₂), acidic mediumHydroxylation at the pyridazinone ring’s α-positionForms hydroxylated derivatives, enhancing solubility
Ozone (O₃), followed by reductive workupCleavage of the furan ringProduces dicarbonyl intermediates for further functionalization

Oxidation primarily targets electron-rich regions, such as the furan ring and nitrogen atoms in the pyridazinone system.

Reduction Reactions

Reductive modifications are critical for altering the compound’s electronic properties:

Key Reactions:

Reagent/ConditionsReaction OutcomeNotes
Sodium borohydride (NaBH₄), methanolReduction of the pyridazinone carbonyl groupGenerates dihydropyridazine derivatives
Catalytic hydrogenation (H₂/Pd-C)Saturation of the benzothiazole’s tetrahydro ringImproves stability under physiological conditions

Reduction preserves the benzothiazole’s aromaticity while modifying the pyridazinone core .

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, particularly at reactive sites on the pyridazinone and benzothiazole moieties:

Key Reactions:

Reagent/ConditionsReaction OutcomeNotes
Halogens (Cl₂/Br₂), UV lightHalogenation at the furan’s β-positionEnhances bioactivity for pharmaceutical applications
Grignard reagents (R-Mg-X)Alkylation at the acetamide’s nitrogenModifies pharmacokinetic properties

Substitution reactions are solvent-dependent, with polar aprotic solvents (e.g., DMF) favoring nucleophilic pathways.

Cycloaddition and Ring-Opening Reactions

The furan and pyridazinone groups participate in cycloaddition reactions:

Key Reactions:

Reagent/ConditionsReaction OutcomeNotes
Dienophiles (e.g., maleic anhydride)Diels-Alder reaction with the furan ringForms six-membered adducts for material science applications
Thermal treatment (>150°C)Ring-opening of the pyridazinoneGenerates linear intermediates for polymer synthesis

Synthetic Considerations

Industrial-scale synthesis employs:

  • Continuous flow techniques to optimize yield (reported ~75% purity).

  • Automated purification systems (e.g., HPLC) to isolate reaction products.

Reaction outcomes are highly sensitive to temperature, solvent choice, and atmospheric conditions (e.g., inert gas protection) .

Comparative Reactivity of Structural Motifs

Functional GroupReactivity Profile
PyridazinoneProne to redox and substitution reactions
BenzothiazoleResists electrophilic substitution but undergoes alkylation
FuranParticipates in cycloaddition and oxidation

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The structural features of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide suggest potential interactions with cancer cell pathways. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

2. Antimicrobial Properties
The furan and benzothiazole moieties in the compound contribute to its antimicrobial efficacy. Research has demonstrated that compounds with similar structures possess broad-spectrum antibacterial and antifungal activities.

Case Study:
In a recent investigation, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Agricultural Applications

Pesticidal Activity
The unique chemical structure of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide has led to its exploration as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing eco-friendly agricultural chemicals.

Case Study:
Field trials have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects. The application resulted in increased crop yields compared to untreated controls .

Material Science Applications

Polymeric Composites
The incorporation of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.

Case Study:
Research demonstrated that adding this compound to polyvinyl chloride (PVC) improved the thermal degradation temperature by approximately 20°C compared to pure PVC. This enhancement is attributed to the compound's ability to act as a thermal stabilizer .

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

a. 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()

  • Substituents : Chloro and phenyl groups at positions 5 and 6, respectively, with variable alkyl/aryl groups at position 2.
  • Synthesis : Prepared via nucleophilic substitution using anhydrous K₂CO₃ in acetone under mild conditions .

b. 2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-N-phenyl-acetamide (14g, )

  • Substituents: 3-Methoxybenzyl at position 5 and methyl at position 3 of the pyridazinone, with a phenylacetamide side chain.
  • Spectroscopy : IR bands at 1708 cm⁻¹ (C=O) and 1644 cm⁻¹ (amide C=O), comparable to the target compound’s expected carbonyl stretches .
  • Key Differences : The target compound’s acetamide group is conjugated to a tetrahydrobenzothiazole system instead of a phenyl group, which may enhance solubility or alter receptor affinity.

Benzothiazole-Containing Analogues

The (2Z)-tetrahydrobenzothiazole moiety in the target compound distinguishes it from simpler benzothiazole derivatives:

  • Saturated vs.
  • Stereoelectronic Effects : The Z-configuration at the thiazole-imine bond may influence conformational rigidity and intermolecular interactions .

Spectroscopic Characterization

Compound IR (C=O, cm⁻¹) $ ^1H $ NMR Features Reference
Target Compound ~1708 (pyridazinone) Furan protons (δ 6.3–7.6), tetrahydrobenzothiazole (δ 1.5–3.0)
Compound 14g 1708, 1644 Methoxy (δ 3.81), NCH₂CO (δ 4.96)

The target compound’s furan and tetrahydrobenzothiazole protons would produce distinct NMR signals compared to the methoxy and phenyl groups in 14g.

Biological Activity

The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

This compound features a unique combination of functional groups:

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Pyridazine Moiety : Known for its role in various pharmacological activities.
  • Benzothiazole Group : Enhances lipophilicity and may improve pharmacokinetic properties.

The molecular formula of this compound is C18H14N4O4SC_{18}H_{14}N_{4}O_{4}S, with a molecular weight of approximately 382.4 g/mol.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains.
  • Anticancer Potential : Investigations into structural analogs indicate potential antiproliferative effects against cancer cell lines.
  • Anti-inflammatory Properties : The presence of the pyridazine moiety is associated with anti-inflammatory activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the combination of the furan and pyridazine rings may interact with specific biological targets, potentially inhibiting key enzymes or receptors involved in disease processes.

Case Studies

  • Anticancer Activity :
    • A study reported that derivatives similar to this compound exhibited IC50 values in the low nanomolar range against various cancer cell lines (e.g., A549, HT-29) . This indicates strong potential for further development as anticancer agents.
  • Antimicrobial Studies :
    • Research on related furan-containing compounds revealed significant antibacterial activity against resistant strains of bacteria, suggesting that this compound may share similar properties .

Synthesis

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step synthetic routes:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the furan ring via electrophilic substitution.
  • Coupling with the benzothiazole moiety to yield the final product.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The synthesis involves multi-step protocols, including:

  • Pyridazinone core formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) .
  • Benzothiazole coupling : Use of carbodiimide-based coupling agents (e.g., DCC or EDCI) to link the pyridazinone moiety to the benzothiazole scaffold .
  • Optimization : Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) improve yield and reproducibility by controlling reaction parameters like temperature and reagent stoichiometry .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign signals for the furan (δ 6.3–7.5 ppm), pyridazinone (δ 7.8–8.2 ppm), and benzothiazole (δ 2.5–3.5 ppm for tetrahydro protons) moieties .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the Z-configuration of the benzothiazole-ylidene group .

Q. What purification strategies are effective for intermediates?

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar intermediates .
  • Recrystallization : Employ ethanol/water mixtures to isolate high-purity pyridazinone cores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the contributions of the furan and benzothiazole moieties?

  • Analog synthesis : Replace the furan with other heterocycles (e.g., thiophene) and modify benzothiazole substituents .
  • Bioactivity assays : Test analogs for target-specific activities (e.g., antimicrobial, anti-inflammatory) to identify critical functional groups .
  • Computational modeling : Compare docking scores (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What methodologies resolve contradictions between in vitro and in silico activity data?

  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) to reconcile discrepancies in reactivity predictions .
  • Dose-response profiling : Re-test compounds at varying concentrations to address false negatives/positives in initial screens .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridazinone derivatives) to identify outliers .

Q. How can molecular docking studies be validated against biological targets?

  • Pose validation : Compare docking poses with X-ray crystallographic data of target-ligand complexes .
  • Free energy calculations : Use MM/GBSA to refine binding affinity predictions and prioritize compounds for synthesis .
  • In vitro assays : Confirm predicted activities (e.g., IC50 values) using enzyme inhibition or cell-based assays .

Q. What experimental design principles optimize multi-step synthesis reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
  • Statistical modeling : Use response surface methodology (RSM) to refine reaction conditions (e.g., temperature, pH) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Moiety 1H NMR (ppm) 13C NMR (ppm) IR (cm⁻¹)
Furan6.3–7.5 (m, 3H)110–150 (C-O/C=C)1600–1650 (C=C)
Pyridazinone7.8–8.2 (s, 1H)160–170 (C=O)1680–1700 (C=O)
Benzothiazole2.5–3.5 (m, 4H)25–35 (CH2)3300 (N-H amide)

Q. Table 2: Optimization Parameters for Flow Chemistry Synthesis

Parameter Optimal Range Impact on Yield
Temperature40–60°C±15%
Residence Time10–15 min±20%
Stoichiometry1:1.2 (reagent:core)±25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.